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Compound of Interest

Compound Name: Capso

Cat. No.: B1225162 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions regarding the use of methanol in CAPSO (3-(Cyclohexylamino)-1-propanesulfonic

acid) transfer buffer for Western blotting. This resource is intended for researchers, scientists,

and drug development professionals to help resolve common issues and optimize protein

transfer efficiency.

Frequently Asked Questions (FAQs)
Q1: What is the primary role of methanol in CAPSO transfer buffer?

A1: Methanol is a crucial component in CAPSO transfer buffer for Western blotting, serving two

main functions. Firstly, it aids in stripping sodium dodecyl sulfate (SDS) from proteins, which is

necessary for their efficient binding to the transfer membrane, particularly nitrocellulose[1][2].

Secondly, methanol helps to prevent gel swelling during the transfer process, ensuring better

contact between the gel and the membrane and maintaining the dimensional stability of the

gel[3][4][5].

Q2: How does methanol concentration affect the transfer of different-sized proteins?

A2: The optimal methanol concentration can vary depending on the molecular weight of the

target protein.

For most proteins (15-150 kDa): A standard concentration of 10-20% methanol is generally

effective.
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For high molecular weight (HMW) proteins (>150 kDa): High concentrations of methanol can

cause these proteins to precipitate within the gel and can shrink the gel pores, hindering their

transfer. It is often beneficial to reduce the methanol concentration to 10% or even less. In

some cases, for very large proteins, methanol can be omitted entirely, especially when using

PVDF membranes.

For low molecular weight (LMW) proteins (<15 kDa): These proteins have a tendency to

pass through the membrane ("blow-through"). Increasing the methanol concentration to 20%

can enhance their binding to the membrane. Using a membrane with a smaller pore size (0.2

µm) is also recommended for LMW proteins.

Q3: Can I use an alternative to methanol in the transfer buffer?

A3: Yes, ethanol can be used as a less toxic alternative to methanol at a concentration of 10-

20%. Isopropanol is another possibility, though it is less commonly used and may reduce

transfer efficiency due to its lower polarity. For native gels and certain applications, alcohol may

be omitted entirely.

Q4: When should I consider adding SDS to my CAPSO transfer buffer?

A4: While methanol helps strip SDS, adding a small amount of SDS (up to 0.1%) to the transfer

buffer can be beneficial for large proteins that are prone to precipitation. The added SDS helps

to maintain the solubility of these proteins and facilitates their migration out of the gel. However,

be aware that SDS can decrease the binding of proteins to the membrane, so its use should be

carefully optimized. If SDS is included, it's important to also have methanol (10-20%) in the

buffer to counteract the reduced membrane binding.
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Problem
Potential Cause Related to

Methanol
Recommended Solution

Poor transfer of high molecular

weight (HMW) proteins

Methanol concentration is too

high, causing protein

precipitation and reduced gel

pore size.

Reduce methanol

concentration to 10% or less.

For very large proteins,

consider omitting methanol,

especially with PVDF

membranes.

Weak or no signal for low

molecular weight (LMW)

proteins ("blow-through")

Methanol concentration is too

low, leading to inefficient

binding to the membrane.

Increase methanol

concentration to 20% to

improve protein retention. Use

a membrane with a 0.2 µm

pore size.

Distorted or uneven protein

transfer

Inconsistent gel swelling or

shrinking due to incorrect

methanol concentration.

Ensure a methanol

concentration of 10-20% for

dimensional stability of the gel.

Equilibrate the gel in transfer

buffer for 15-20 minutes before

transfer.

High background on the blot

While not a direct effect of

methanol, improper SDS

removal can contribute.

Ensure adequate methanol

concentration (typically 10-

20%) to effectively strip SDS

from proteins, which can

otherwise interfere with

binding.

Experimental Protocols
Standard Western Blot Wet Transfer Protocol using
CAPSO Buffer
This protocol is a general guideline and may require optimization for specific proteins and

experimental setups.

Preparation of 10x CAPSO Transfer Buffer (pH 11.0):
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Dissolve 22.13 g of CAPSO in 800 mL of deionized water.

Adjust the pH to 11.0 using sodium hydroxide (NaOH).

Bring the final volume to 1 liter with deionized water.

Store at 4°C.

Preparation of 1x Working Transfer Buffer:

For a standard 10% methanol solution, mix:

100 mL of 10x CAPSO Transfer Buffer

100 mL of Methanol

800 mL of deionized water

Adjust methanol percentage as needed for your specific protein (see troubleshooting

guide).

Prepare the buffer fresh for each use and pre-chill to 4°C.

Gel Equilibration:

Following SDS-PAGE, carefully remove the gel from the cassette.

Equilibrate the gel in the 1x working transfer buffer for 15-20 minutes at room temperature

with gentle agitation.

Membrane Preparation:

PVDF: Immerse the membrane in 100% methanol for 15-30 seconds until it is fully wetted.

Briefly rinse in deionized water and then equilibrate in the 1x working transfer buffer for at

least 5 minutes.

Nitrocellulose: Equilibrate the membrane directly in the 1x working transfer buffer for at

least 5 minutes.
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Assembling the Transfer Stack ("Sandwich"):

Assemble the transfer stack in a tray filled with chilled 1x working transfer buffer in the

following order:

Sponge

Filter paper

Equilibrated gel

Prepared membrane

Filter paper

Sponge

Use a roller to gently remove any air bubbles between the layers, as these will block the

transfer.

Electrophoretic Transfer:

Place the transfer stack into the transfer cassette, ensuring the membrane is between the

gel and the positive electrode (anode).

Place the cassette into the transfer tank filled with chilled 1x working transfer buffer.

For HMW proteins, a common condition is to transfer overnight at a constant low voltage

(e.g., 20-30 V) or low current (e.g., 70-100 mA) at 4°C. For other proteins, transfer at a

higher voltage (e.g., 100 V) for 1-2 hours. These conditions should be optimized.

Post-Transfer:

Disassemble the transfer stack.

To check transfer efficiency, you can stain the membrane with Ponceau S and the gel with

Coomassie Blue to visualize residual proteins.
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Caption: A generalized workflow for the Western blot transfer process.
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Caption: A decision tree for troubleshooting methanol concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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